molecular formula C13H24N4O9 B611376 Tilarginine citrate CAS No. 209913-88-2

Tilarginine citrate

Cat. No. B611376
M. Wt: 380.35
InChI Key: YKWLPIRSUICUFT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tilarginine citrate is a competitive inhibitor of nitric oxide synthetase.

Scientific Research Applications

Tilarginine in Treatment of Shock

Tilarginine citrate, known as L-N-monomethyl arginine (L-NMMA), is primarily investigated for its potential in treating shock, particularly septic and cardiogenic shock. It acts as a non-selective inhibitor of nitric oxide synthase (NOS). However, research indicates mixed results in these applications. In septic shock, L-NMMA was linked with increased mortality, especially at higher doses, possibly due to unfavorable hemodynamic changes like decreased cardiac output and increased pulmonary vascular resistance. In cardiogenic shock, the effects were neutral, possibly due to the suboptimal dosage of L-NMMA used in studies. Future research may explore the use of L-NMMA at lower doses combined with inotropic support, or selective inducible NOS inhibitors, which could potentially reduce pathological effects of excessive nitric oxide production while maintaining beneficial vascular effects from endothelial NOS (Howes & Brillante, 2008).

Tilarginine in Myocardial Infarction and Cardiogenic Shock

In the TRIUMPH trial, tilarginine was evaluated for its efficacy in reducing mortality in patients with myocardial infarction complicated by refractory cardiogenic shock. Despite increasing systolic blood pressure, tilarginine did not affect mortality rates at 30 days. The study indicated an absolute increase in 30-day mortality in the tilarginine group, leading to a recommendation against further trials using non-specific NOS inhibitors in cardiogenic shock and possibly other cardiovascular areas (Salem & Mebazaa, 2007).

Role in Protein Aggregation and Cancer Cell Proliferation

Research on polyarginine and its analogues, including citrulline, indicates their potential in inhibiting p53 mutant peptide aggregation and the proliferation of p53 mutant cancer cells. Polyarginine and polyornithine, in particular, showed significant effects in micromolar concentrations. This suggests possible applications of these compounds, including tilarginine citrate, in treating cancers associated with p53 mutant/misfolded protein aggregation (Chen, Chen, Keshamouni, & Kanapathipillai, 2017).

Immunotherapy and Tumor Environment

Tilarginine citrate could potentially play a role in immunotherapy, particularly in the context of prostate cancer. Studies have shown that inhibiting arginase and nitric oxide synthase, key enzymes in L-arginine metabolism, can restore T lymphocyte responsiveness to tumors. This suggests that metabolic control exerted by tumors on T lymphocyte function could be mitigated using compounds like tilarginine citrate, thus offering new strategies in tumor immunotherapy (Bronte et al., 2005).

Nutritional and Metabolic Effects in Fish

In aquaculture, studies on dietary sodium citrate, which could be related to tilarginine citrate due to its citrate component, show impacts on fish health and growth. For instance, sodium citrate in diets showed effects on oxidative stability in tilapia but also reduced growth and induced liver damage. This indicates a complex interaction between citrate-based compounds and metabolic health in aquatic species (Romano et al., 2016).

properties

CAS RN

209913-88-2

Product Name

Tilarginine citrate

Molecular Formula

C13H24N4O9

Molecular Weight

380.35

IUPAC Name

Nw-methyl-L-arginine compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1)

InChI

InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1

InChI Key

YKWLPIRSUICUFT-JEDNCBNOSA-N

SMILES

N[C@@H](CCCNC(NC)=N)C(O)=O.O=C(CC(C(O)=O)(O)CC(O)=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tilarginine citrate;  L-Ng-monomethyl arginine citrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilarginine citrate
Reactant of Route 2
Tilarginine citrate
Reactant of Route 3
Tilarginine citrate
Reactant of Route 4
Reactant of Route 4
Tilarginine citrate
Reactant of Route 5
Reactant of Route 5
Tilarginine citrate
Reactant of Route 6
Tilarginine citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.